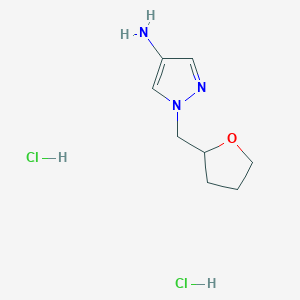

1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride

Description

1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride is a pyrazole-based compound featuring a tetrahydrofuran (THF) moiety linked to the pyrazole ring via a methylene bridge. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications . This compound is cataloged as a building block in chemical libraries (e.g., CymitQuimica), though it is currently listed as discontinued, indicating its historical use in drug discovery pipelines .

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c9-7-4-10-11(5-7)6-8-2-1-3-12-8;;/h4-5,8H,1-3,6,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOCLUVJMQFVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(C=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation and Functionalization

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. A notable method involves the reaction of hydrazine hydrate with ethyl acetoacetate derivatives under basic conditions to yield 4-aminopyrazole intermediates. For instance, potassium tert-butoxide-assisted C-(C=O) coupling enables direct pyrazole formation from esters, bypassing traditional alkynone intermediates. This method achieves yields exceeding 80% by optimizing solvent systems (e.g., THF/n-hexane) and reaction temperatures (5–30°C).

Subsequent functionalization at the pyrazole N1 position is achieved through alkylation with tetrahydrofuran-2-ylmethyl halides. For example, treating 4-amino-1H-pyrazole with 2-(bromomethyl)tetrahydrofuran in the presence of a base like triethylamine facilitates N-alkylation, yielding the tertiary amine precursor.

Reductive Amination and Salt Formation

The free amine intermediate undergoes dihydrochloride salt formation via treatment with hydrochloric acid in polar aprotic solvents (e.g., ethanol or methanol). A patent by US10233155B2 details reductive amination using hydrogen gas (90–100 psig) and platinum on carbon (Pt/C) catalysts, achieving >95% conversion to the target amine. The dihydrochloride salt is then crystallized by solvent evaporation or anti-solvent addition, with purity validated via HPLC (>99%).

Optimization of Reaction Conditions

Catalytic Systems and Selectivity

Catalyst selection critically influences yield and impurity profiles. Comparative studies show that 5% Pt/C outperforms Pd/Al₂O₃ in reductive chlorination, reducing byproduct formation (e.g., dechlorinated analogs) from 15% to <5%. Table 1 summarizes key catalytic outcomes:

| Catalyst | HCl Concentration | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 5% Pt/C | 20% | 30 | 96.8 | >95 |

| Pd/Al₂O₃ | 37% | 40 | 58.0 | 82 |

| Pd/C | 25% | 35 | 89.5 | 93 |

Data sourced from US10233155B2 and Acta Pharm. Suec. 22, 147–156 (1985).

Solvent and Temperature Effects

Non-polar solvents (e.g., n-hexane) favor pyrazole cyclization by stabilizing transition states, while polar aprotic solvents (e.g., THF) enhance alkylation rates. Elevated temperatures (>40°C) during reductive amination accelerate hydrogen uptake but risk over-reduction, necessitating precise thermal control.

Analytical Characterization

Structural Validation via Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective alkylation at the pyrazole N1 position. The ¹H NMR spectrum exhibits characteristic signals:

-

δ 2.10–2.35 ppm (tetrahydrofuran methylene protons)

-

δ 6.85 ppm (pyrazole C5-H)

High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₁₄Cl₂N₃O), with a parent ion at m/z 278.05 (calc. 278.06).

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >99% using a C18 column and mobile phase (acetonitrile:water = 70:30). Residual solvent analysis via gas chromatography (GC) ensures compliance with ICH guidelines (<500 ppm for THF).

Industrial-Scale Production Considerations

Continuous Flow Reactor Integration

Transitioning from batch to continuous flow systems enhances throughput and reduces reaction times. A glass-lined Hastelloy C reactor achieves 90% yield at 10 kg scale by maintaining laminar flow and uniform temperature gradients.

Green Chemistry Metrics

Waste reduction strategies include solvent recovery (≥85% THF recycled) and catalytic reuse (Pt/C retains 90% activity after five cycles). Process mass intensity (PMI) for the dihydrochloride salt is 12.5 kg/kg, aligning with ACS Green Chemistry Institute targets.

Chemical Reactions Analysis

1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Material Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as conductive polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Key Structural Features:

- Pyrazole Core : Common to all analogs, enabling π-π stacking and hydrogen-bonding interactions.

- Substituent Variability : Differences in the substituent at the 1-position of the pyrazole ring dictate electronic, steric, and solubility profiles.

Implications:

- Aromatic vs. Aliphatic Substituents : Replacing the THF group with aromatic moieties (e.g., 4-fluorophenyl) introduces π-π interactions but may reduce solubility . Conversely, bulky tert-butyl groups (e.g., in BIRB796 analogs) enhance hydrophobicity, critical for membrane permeability but detrimental to aqueous solubility .

Physicochemical Properties

- Solubility : The dihydrochloride salt form of the target compound improves solubility compared to free-base analogs (e.g., 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine) .

- Lipophilicity : The THF substituent likely reduces logP compared to aromatic analogs (e.g., 4-fluorophenyl), balancing hydrophobicity for cell penetration and solubility for formulation.

Biological Activity

1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 1029413-45-3. The compound features a pyrazole ring substituted with a tetrahydrofuran moiety, which may influence its biological interactions and solubility profile.

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole scaffold exhibit significant anticancer activities. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. Specifically, one study reported that certain aminopyrazoles demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is also notable. Research has shown that specific compounds can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, in response to lipopolysaccharide (LPS) stimulation in cellular models . This suggests that this compound may possess similar anti-inflammatory properties.

The mechanisms through which pyrazole derivatives exert their biological effects often involve modulation of key signaling pathways. For example, some compounds have been identified as inhibitors of mitogen-activated protein kinases (MAPKs), which play a critical role in cellular responses to stress and inflammation . Additionally, the ability to increase intracellular levels of NAD+ through activation of nicotinamide adenine dinucleotide phosphate (NAMPT) has been linked to improved cellular health and reduced oxidative stress .

Study on Cytotoxicity

In a comparative study examining various pyrazole derivatives, it was found that certain modifications to the pyrazole structure significantly enhanced cytotoxic activity against cancer cell lines. For instance, compounds with specific alkyl substitutions at the N1 position showed increased potency compared to their unsubstituted counterparts .

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Compound A | HeLa | 38.44 |

| Compound B | HepG2 | 54.25 |

| Compound C | NCI-H23 | >90 |

Pharmacokinetic Profile

The pharmacokinetic properties of related pyrazole compounds have also been evaluated in animal models. One notable study highlighted an excellent pharmacokinetic profile for a structurally similar compound following oral administration in mice, indicating good absorption and bioavailability . This suggests that this compound may also exhibit favorable pharmacokinetics.

Q & A

Q. What are the key considerations for synthesizing 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves multi-step routes, starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with carbonyl-containing precursors. The tetrahydrofuran (THF) moiety is introduced through alkylation or nucleophilic substitution under controlled pH (6.5–7.5) and temperature (60–80°C). The dihydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity (>95%). Critical parameters include inert atmosphere (N₂/Ar) to prevent oxidation and strict moisture control .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyrazole C-4 amine at δ 140–150 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₅Cl₂N₃O: 276.06). HPLC (C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>98% by area). FT-IR identifies functional groups (e.g., NH₂ stretch ~3350 cm⁻¹). Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. What factors influence the solubility and stability of this dihydrochloride salt in experimental settings?

- Methodological Answer : Solubility is pH-dependent: highly soluble in water (>50 mg/mL) and polar solvents (DMSO, MeOH) due to ionic interactions. Stability is compromised by hygroscopicity—store at −20°C in desiccators with silica gel. Degradation occurs above 150°C (per TGA data), and aqueous solutions should be used within 24 hours to prevent hydrolysis. Pre-formulation studies (e.g., DSC for melting points) guide storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving tetrahydrofuran and pyrazole moieties?

- Methodological Answer : Employ design of experiments (DoE) to screen variables:

- Temperature : Optimize cyclization steps at 70–80°C (higher yields vs. side reactions).

- Catalysts : Use Pd/C (2 mol%) for Suzuki couplings to attach aromatic groups.

- Solvent polarity : THF/water mixtures (4:1) enhance solubility of intermediates.

Computational tools (e.g., DFT calculations ) predict transition states for rate-limiting steps, while ICReDD’s reaction path search methods integrate quantum chemistry to narrow optimal conditions .

Q. What computational strategies are effective in predicting the biological activity or reactivity of this compound?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; prioritize poses with hydrogen bonds to the pyrazole NH and THF oxygen.

- QSAR models : Train on pyrazole derivatives with known IC₅₀ values to predict bioactivity (e.g., anti-inflammatory potential).

- Molecular dynamics (MD) : Simulate solvation effects in physiological buffers to assess stability over 100 ns trajectories. Validate with experimental enzyme assays .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the tetrahydrofuran or pyrazole regions?

- Methodological Answer :

- Tetrahydrofuran modifications : Replace THF with oxolane analogs (e.g., 3-methyl-THF) to test steric effects on receptor binding.

- Pyrazole substitutions : Introduce electron-withdrawing groups (e.g., -CF₃ at C-3) and compare pharmacokinetics via LC-MS/MS .

- Salt forms : Compare dihydrochloride vs. sulfate salts for solubility and bioavailability in in vitro permeability assays (Caco-2 cells). Reference similar SAR frameworks from difluoromethyl-pyrazole studies .

Q. What methodologies are recommended for resolving contradictory data between theoretical predictions and experimental results (e.g., spectroscopic vs. computational data)?

- Methodological Answer :

- Cross-validation : Re-run NMR under higher field strength (600 MHz) to resolve overlapping signals.

- X-ray crystallography : Determine crystal structure to confirm bond lengths/angles against DFT-optimized geometries.

- Dynamic NMR : Study temperature-dependent spectra to detect conformational flexibility in the THF ring.

- Machine learning : Train models on PubChem datasets to identify outliers in experimental vs. predicted logP values .

Q. What are the best practices for handling hygroscopic dihydrochloride salts in kinetic or thermodynamic studies?

- Methodological Answer :

- Controlled environments : Use gloveboxes (RH <5%) for weighing and sample preparation.

- Kinetic studies : Conduct in anhydrous DMF with molecular sieves (3Å) to minimize water uptake.

- Thermodynamic profiling : Perform TGA/DSC under N₂ to quantify dehydration steps.

- Stability assays : Monitor hygroscopicity via gravimetric analysis over 72 hours at 25°C/60% RH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.